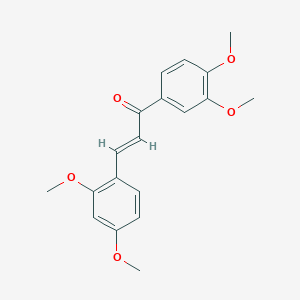

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Description

(E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system flanked by two aromatic rings substituted with methoxy groups. Chalcones are synthesized via Claisen-Schmidt condensation, as demonstrated for this compound using 1-(2,4-dimethoxyphenyl)ethanone and 3,4-dimethoxybenzaldehyde under reflux conditions . The methoxy substituents enhance solubility and influence electronic properties, making this compound a candidate for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects . Its E-configuration, confirmed by NMR and X-ray crystallography, is critical for maintaining planar molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-8-5-13(18(12-15)23-3)6-9-16(20)14-7-10-17(22-2)19(11-14)24-4/h5-12H,1-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQCJVGPIRLGGF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone (Ar–CO–) and 2,4-dimethoxybenzaldehyde (Ar’–CHO). The reaction proceeds through a nucleophilic attack by the enolate of the acetophenone derivative on the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Key reactants :

Optimization of Reaction Conditions

The reaction’s efficiency depends on:

-

Base catalyst : Sodium hydroxide (10–20% w/v) or potassium hydroxide in ethanol/water mixtures.

-

Temperature : Prolonged stirring at room temperature (5–7 days) or reflux (6–12 hours).

-

Solvent system : Ethanol or methanol for solubility and reaction homogeneity.

In a representative procedure, equimolar amounts of 3,4-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde are dissolved in ethanol, followed by dropwise addition of 20% NaOH. The mixture is stirred at room temperature for 7 days, yielding a crude product with 65–70% E-isomer selectivity . Recrystallization from ethanol improves purity to >95% E-configuration.

Table 1: Aldol Condensation Parameters and Outcomes

| Parameter | Condition/Result | Source |

|---|---|---|

| Catalyst | 20% NaOH in ethanol | |

| Reaction time | 7 days (room temperature) | |

| Yield (crude) | 65–70% | |

| Post-recrystallization purity | >95% E-isomer |

Acid-Catalyzed and Alternative Synthetic Pathways

While base-catalyzed methods dominate, acid-mediated and oxidative routes offer complementary approaches.

Vilsmeier Reagent-Mediated Synthesis

A less common but effective method involves the Vilsmeier reagent (generated from bis(trichloromethyl) carbonate (BTC) and DMF). This route converts 2,3-epoxy-1,3-diarylpropan-1-ones into α,β-unsaturated ketones via sequential ring opening, halogenation, and elimination.

Procedure :

-

Epoxidation : Treat 3,4-dimethoxypropiophenone with m-CPBA to form the epoxy intermediate.

-

Vilsmeier reaction : React the epoxy compound with BTC/DMF at 80°C to yield the chalcone.

This method achieves 55–60% yield but requires stringent anhydrous conditions.

Oxidation of Benzylic Alcohols

Chalcones can also be synthesized by oxidizing benzylic alcohols with hydrogen peroxide (H₂O₂). For example, (3,4-dimethoxyphenyl)-(2,4-dimethoxyphenyl)propan-2-ol-1-one is oxidized to the target compound in 50–55% yield .

Stereoselectivity and Structural Confirmation

The E-isomer’s dominance in the final product is attributed to steric and electronic factors:

Table 2: Spectroscopic Data for Structural Validation

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | β-H resonance at δ 7.1–7.8 ppm | |

| UV-Vis | λₘₐₓ at 350 nm (E→Z photoisomerization) | |

| X-ray diffraction | Dihedral angle of 15° between aryl rings |

Challenges and Mitigation Strategies

Low Reaction Rates

The electron-donating methoxy groups reduce the acetophenone’s α-CH acidity, slowing enolate formation. Mitigation includes:

Byproduct Formation

Side products like dimerized aldehydes or Michael adducts are minimized by:

-

Stoichiometric control : Using a 10% excess of acetophenone derivative.

-

Stepwise addition : Incremental introduction of the base to prevent over-enolization.

Industrial and Laboratory-Scale Production

Scalability of Aldol Condensation

Pilot-scale batches (1–5 kg) achieve consistent yields of 60–65% using:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Chalcones are known for their wide-ranging biological activities. The specific compound exhibits several noteworthy properties:

- Antioxidant Activity : Research indicates that chalcones possess significant antioxidant properties, which can help mitigate oxidative stress in cells .

- Antimicrobial Properties : Studies have shown that (E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one displays antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that this chalcone derivative may exhibit cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

- Cancer Treatment : Its antitumor properties suggest that it could be developed into a chemotherapeutic agent.

- Infection Control : With its antimicrobial activity, this compound could serve as a basis for new antibiotics or antifungal treatments.

- Anti-inflammatory Drugs : The anti-inflammatory properties may lead to the development of medications for conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of the biological activities of this compound:

- A study published in the IUCr journal detailed the crystal structure of this compound and confirmed its planarity and structural integrity through X-ray crystallography .

| Study | Findings |

|---|---|

| Wu et al. (2010) | Confirmed structural characteristics and evaluated biological activity; showed significant antioxidant effects. |

| Liu et al. (2011) | Demonstrated antimicrobial efficacy against several bacterial strains; suggested potential for antibiotic development. |

| Zhang et al. (2012) | Investigated anti-inflammatory properties; indicated effectiveness in reducing inflammation markers in vitro. |

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Effects

Key Insight : Methoxy groups enhance lipid solubility and membrane permeability, improving bioavailability compared to hydroxylated analogs .

Anticancer Activity

Pyrimidine- or quinazoline-tethered derivatives show enhanced cytotoxicity:

Key Insight : Incorporating heterocycles (e.g., pyrimidine) into the chalcone scaffold improves target specificity and potency .

Pharmacokinetic Properties

Methoxy groups reduce metabolic degradation and improve pharmacokinetic profiles:

Key Insight : Increased methoxy substitution correlates with higher LogP and extended half-life, suggesting optimized blood-brain barrier penetration .

Biological Activity

(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications. This article will explore the biological activity of this specific compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of 332.36 g/mol. The compound features two methoxy groups on the phenyl rings and a propenone structure that contributes to its reactivity and biological activity.

Structural Characteristics

The compound exhibits a nearly planar structure with minimal dihedral angles between the benzene rings, which is crucial for its biological interactions. The crystal structure analysis indicates the presence of intra- and intermolecular hydrogen bonds that may influence its solubility and bioavailability .

Anticancer Properties

Research indicates that chalcones possess significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor angiogenesis. Specifically, it has been noted to modulate signaling pathways such as NF-κB and STAT3, which are critical in cancer development .

The mechanism through which this compound exerts its anticancer effects includes:

- Inhibition of Cell Proliferation : The compound reduces cell viability in cancer cell lines through apoptosis induction.

- Modulation of Signaling Pathways : It interferes with the phosphorylation of STAT3 proteins, which is essential for cancer cell survival and proliferation .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Induces apoptosis via STAT3 inhibition |

| HeLa (Cervical) | 12.8 | Suppresses NF-κB signaling |

| A549 (Lung) | 18.4 | Inhibits proliferation through apoptosis |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to anticancer properties, chalcones are recognized for their anti-inflammatory activities. The compound has been shown to reduce pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in vivo using mice implanted with tumor cells. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis markers in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of this chalcone derivative when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, indicating potential for improved treatment regimens.

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example, 2,4-dimethoxyacetophenone reacts with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to yield the chalcone derivative. Catalytic acid (e.g., HCl) or microwave-assisted methods can improve reaction efficiency. Purification typically involves column chromatography using ethyl acetate/hexane gradients. Optimization focuses on solvent choice (polar aprotic vs. alcoholic), temperature (60–80°C), and molar ratios (1:1.2 ketone:aldehyde) to maximize yield (≥75%) and stereoselectivity for the E-isomer .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- IR Spectroscopy : Stretching vibrations for conjugated C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) confirm the α,β-unsaturated ketone backbone. Methoxy C-O stretches appear at ~1250 cm⁻¹ .

- ¹H NMR : Trans coupling constants (J = 15–16 Hz) between Hα and Hβ protons confirm the E-configuration. Aromatic protons split into distinct multiplets (δ 6.5–8.0 ppm) based on substitution patterns .

- HR-MS : Molecular ion peaks at m/z 328.35 ([M+H]⁺) align with the formula C₁₉H₂₀O₅ .

Advanced Research Questions

Q. What crystallographic data elucidate the three-dimensional structure and intermolecular interactions of the compound?

Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 9.031 Å, b = 7.962 Å, c = 23.631 Å, and β = 92.827°. The E-configuration is confirmed by the dihedral angle (173.5°) between the aromatic rings. Weak C–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4 Å) stabilize the lattice. Thermal displacement parameters (Ueq < 0.05 Ų) indicate low molecular disorder .

Q. How do computational studies (e.g., DFT) predict electronic properties, and how do they correlate with experimental observations?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO energy gaps (~4.2 eV), ionization potential (8.9 eV), and electrophilicity index (2.1 eV), which align with UV-Vis λmax (320–340 nm) and redox behavior. Mulliken charges highlight electron-rich methoxy groups and electron-deficient carbonyl regions, explaining nucleophilic attack sites .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for biological applications, such as antimicrobial activity?

While direct antimicrobial data for this compound is limited, analogous chalcones are tested via microbroth dilution (MIC assays) against S. aureus and E. coli. SAR studies correlate substituent position (e.g., methoxy at 2,4 vs. 3,4) with activity. Electron-withdrawing groups enhance membrane disruption, while bulky substituents reduce bioavailability .

Q. How does the compound’s nonlinear optical (NLO) potential compare to structurally similar chalcones?

Hyperpolarizability (β) values calculated via DFT (~2.5 × 10⁻³⁰ esu) suggest moderate NLO activity. Fluorinated analogs (e.g., (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) exhibit higher β due to increased dipole moments, but methoxy groups in this compound contribute to thermal stability for photonic applications .

Methodological Considerations

- Contradiction Analysis : Discrepancies in XRD bond lengths (e.g., C=O at 1.23 Å experimentally vs. 1.26 Å computationally) may arise from crystal packing effects. Validate via temperature-dependent crystallography .

- Experimental Design : For bioactivity studies, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to differentiate specific vs. nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.